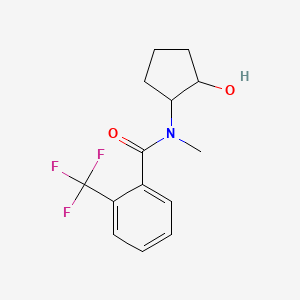

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are used in a wide range of applications, including medical, industrial, and biological fields .

Chemical Reactions Analysis

Benzamides, including “N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide”, can participate in various chemical reactions. For example, they can undergo nucleophilic substitution reactions .Aplicaciones Científicas De Investigación

Antiarrhythmic Activity

Research into benzamides with trifluoroethoxy ring substituents has led to the identification of compounds with significant oral antiarrhythmic activity. For example, compounds derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, such as N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate (flecainide acetate), have been extensively studied and shown promising antiarrhythmic properties, leading to clinical trials (Banitt et al., 1977).

Synthesis of Polycyclic Amides

The oxidative ortho C-H activation of benzamides has been utilized for the high-yield synthesis of isoquinolones from benzamides and alkynes. This methodology allows for the facile creation of structurally complex and biologically interesting polycyclic amides, highlighting the versatility of benzamides in organic synthesis (Song et al., 2010).

Analgesic and Antipyretic Properties

Studies on derivatives of salicylamide (a related benzamide compound) have shown that these compounds possess more powerful and less toxic analgesic and antipyretic properties compared to acetylsalicylic acid, indicating potential therapeutic applications (Bavin et al., 1952).

Prodrug Forms for Amides

Research into N-acyl and N-alkoxycarbonyl derivatives of benzamide and similar compounds has provided insights into their chemical stability and enzymatic hydrolysis, demonstrating their potential as prodrug forms. This highlights the utility of benzamides in developing more effective drug delivery systems (Kahns & Bundgaard, 1991).

Single Molecule Magnets

The synthesis and study of tetranuclear [Cu-Ln]2 complexes utilizing a benzamide-based ligand have demonstrated the potential for designing single molecule magnets. These findings contribute to the development of materials with novel magnetic properties, relevant for information storage and quantum computing applications (Costes et al., 2008).

Propiedades

IUPAC Name |

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F3NO2/c1-18(11-7-4-8-12(11)19)13(20)9-5-2-3-6-10(9)14(15,16)17/h2-3,5-6,11-12,19H,4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLJJXPPRKQLOSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1O)C(=O)C2=CC=CC=C2C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxycyclopentyl)-N-methyl-2-(trifluoromethyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-methylphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B2584027.png)

![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2584030.png)

![(5-methylisoxazol-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2584033.png)

![Furan-2-yl(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2584039.png)

![N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2584048.png)